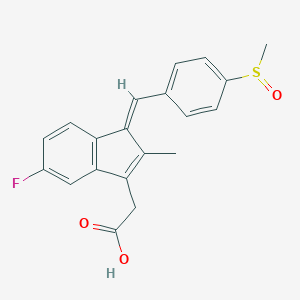

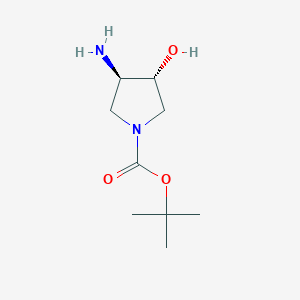

(3R,4R)-叔丁基 3-氨基-4-羟基吡咯烷-1-羧酸酯

描述

The compound (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral molecule that is of interest due to its potential use in pharmaceutical synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related compounds often begins with readily available starting materials such as L-aspartic acid or L-cystine. For example, the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid involves methylation, reduction, protection, and mesylation steps, followed by reaction with benzylamine and hydrogenolysis to yield the target compound . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is synthesized from L-cystine through steps including acetonization, Boc protection, and N-methoxy-N-methyl amidation . These methods highlight the importance of protecting groups and the use of stereoselective synthesis to obtain the desired chiral centers.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and IR spectroscopy. For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by XRD, which provided detailed information about the crystal system and space group . These techniques are crucial for determining the stereochemistry and confirming the purity of the synthesized chiral molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions, Mitsunobu reactions, and nucleophilic additions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives react with L-selectride to yield cis isomers, which can be converted to trans (3R,4R) isomers via Mitsunobu reaction followed by alkaline hydrolysis . These reactions are essential for manipulating the stereochemistry of the compounds to achieve the desired configuration.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of tert-butyl groups and other substituents can affect these properties and thus the overall utility of the compounds in further chemical transformations. For instance, the tert-butyl group is often used as a protecting group due to its steric bulk and ease of removal under acidic conditions .

科学研究应用

化学合成和药物开发

合成路线分析:复杂分子的合成路线,如凡德他尼,涉及取代、脱保护和环化等步骤。此类过程通常利用叔丁基羧酸酯中间体来修饰药理特性,突出了叔丁基吡咯烷衍生物在合成具有商业价值的药物中的作用(Mi, 2015)。

药理特性改进:药物化合物的立体化学显着影响其生物活性。对对映体纯化合物(如苯吡拉西坦及其衍生物)的研究证明了精确化学修饰在增强药理特性中的重要性(Veinberg 等人,2015)。

生物活性和材料科学

叔丁基化合物的生物活性:对含有叔丁基基团的天然和合成化合物进行的研究表明了广泛的生物活性,包括抗氧化、抗癌和抗菌作用。这表明叔丁基吡咯烷衍生物在开发新的治疗剂中具有潜在的研究应用(Dembitsky, 2006)。

在药物合成中的应用:在药物合成中使用的乙酰丙酸衍生物因其成本效益和更清洁的反应而成为典范,突出了羧酸衍生物在药物化学中的效用。这强调了“(3R,4R)-叔丁基 3-氨基-4-羟基吡咯烷-1-羧酸酯”在合成具有生物活性的分子中的潜在应用(Zhang 等人,2021)。

安全和危害

This compound is classified as an irritant. It has a GHS08 hazard symbol, and the signal word is “Danger”. The hazard statement is H304, which means it may be fatal if swallowed and enters airways. The precautionary statements are P501 (dispose of contents/container to an approved waste disposal plant), P331 (do NOT induce vomiting), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P405 (Store locked up) .

属性

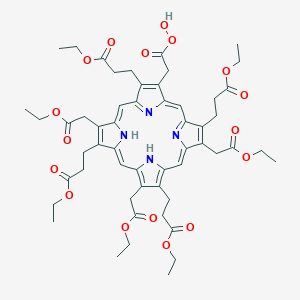

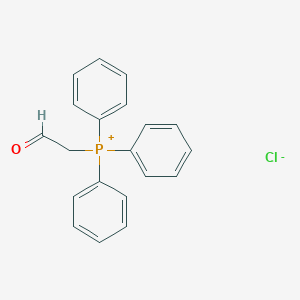

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZOQDNRVPHFOO-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | |

CAS RN |

148214-90-8, 330681-18-0 | |

| Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。